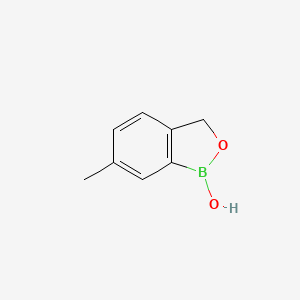

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-6-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZALQIDAXIGAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92333-30-7 | |

| Record name | 6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol and Its Analogues

Established Synthetic Routes to Benzoxaboroles

Established methods for synthesizing the benzoxaborole scaffold often involve the construction of the heterocyclic ring from appropriately substituted benzene (B151609) derivatives. These routes are foundational for producing a wide array of benzoxaborole analogues.

Synthesis from Arylboronic Acids and Aldehydes/Ketones in the Presence of Brønsted Acids

A direct and efficient method for the synthesis of benzoxaboroles involves the ortho-oxalkylation of arylboronic acids with aldehydes or ketones, catalyzed by a Brønsted acid. nih.govresearchgate.net This approach simplifies the synthetic process by reducing the number of steps and utilizing readily available starting materials. nih.govresearchgate.net The reaction proceeds via the direct ortho-hydroxyalkylation of the arylboronic acid, leading to the formation of C3-substituted benzoxaboroles without the need for metal catalysts. researchgate.net This method is noted for its wide substrate scope and practicality, accommodating various arylboronic acids and carbonyl compounds, including acetals and ketals. nih.govresearchgate.netresearchgate.net

Catalytic Borylation Approaches

Modern synthetic chemistry has introduced powerful catalytic methods for the formation of benzoxaboroles. These approaches often provide sustainable and efficient alternatives to traditional multi-step syntheses.

One notable method is the nickel-catalyzed borylation/cyclization reaction. rsc.orgrsc.org This protocol allows for the efficient synthesis of benzoxaboroles at room temperature from halogenated alcohols or aldehydes. rsc.org Utilizing an inexpensive nickel catalyst system, this approach is a cost-effective and sustainable alternative to traditional palladium-based methods, aligning with green chemistry principles by reducing energy consumption and improving reaction efficiency. rsc.orgrsc.org The reaction demonstrates high tolerance for various functional groups and generally produces good to excellent yields. rsc.org Palladium-catalyzed Miyaura borylation of unprotected o-bromobenzyl alcohols with bis(pinacolato)diboron (B136004) is another effective strategy for preparing benzoxaborole derivatives. researchgate.net

Nucleophilic Substitution Reactions in Benzoxaborole Synthesis

Nucleophilic substitution reactions are employed to introduce diversity into the benzoxaborole scaffold, allowing for the synthesis of various analogues. For instance, aminobenzoxaboroles can act as nucleophiles in aromatic substitution reactions. scirp.org This strategy has been used to synthesize quinolino-benzoxaboroles by reacting an aminobenzoxaborole with a 4-halosubstituted quinoline. scirp.org Similarly, thiol-functionalized benzoxaboroles can undergo nucleophilic substitution of the thiolates with suitable electrophiles, enabling the attachment of a wide range of substituents to the core structure. nih.gov These methods are valuable for creating libraries of compounds with varied properties.

Strategies for 3-Substituted Benzoxaboroles from Arylboronic Acids

The synthesis of benzoxaboroles with substituents at the C3 position is crucial for modulating the compound's properties. A common strategy involves using o-formyl arylboronic acids as starting materials. sciengine.com These precursors can react with a variety of nucleophiles, such as sodium cyanide, nitromethane, or secondary amines, to conveniently generate 3-substituted benzoxaboroles. sciengine.com Another approach involves the reaction of protected arylboronic acids with butyl lithium, followed by treatment with an aldehyde, to introduce a substituent at the C3 position. sciengine.com These methods provide reliable access to a diverse range of 3-substituted analogues.

Advanced and Stereoselective Synthesis of Benzoxaboroles

The development of advanced synthetic methods has enabled the production of chiral benzoxaboroles with high enantioselectivity. These stereoselective approaches are critical for investigating the biological activities of specific enantiomers.

Organocatalytic Enantioselective Methodologies (e.g., Wittig/oxa-Michael Reaction Cascade of α-Formyl Boronic Acids)

A significant advancement in benzoxaborole synthesis is the development of organocatalytic, enantioselective methods. nih.gov One prominent example is a reaction cascade involving an in situ generated ortho-boronic acid-containing chalcone (B49325). rsc.orgscispace.comrsc.org This intermediate is formed from a 2-formyl aryl boronic acid via a Wittig reaction. nih.gov Subsequently, an asymmetric intramolecular oxa-Michael addition of the boronic acid's hydroxyl group, triggered by a chiral bifunctional organocatalyst (such as a cinchona alkaloid-based amino-squaramide), yields the chiral 3-substituted benzoxaborole. nih.govrsc.orgscispace.comrsc.org

This methodology represents the first catalytic enantioselective synthesis of this class of compounds, providing good yields and excellent enantioselectivities (up to 99%). nih.govrsc.orgscispace.com The reaction has a broad substrate scope, and the resulting chiral benzoxaboroles can be further converted into other valuable chiral molecules, such as β-hydroxy ketones, without loss of enantiopurity. nih.govrsc.org

Table 1: Summary of Organocatalytic Enantioselective Synthesis of Benzoxaboroles This is an interactive table. You can sort and filter the data.

| Catalyst Type | Key Reaction Steps | Starting Material | Outcome | Enantioselectivity | Citations |

|---|---|---|---|---|---|

| Chiral bifunctional organocatalyst | Wittig olefination | 2-Formyl aryl boronic acid | Chiral 3-substituted benzoxaboroles | Good to excellent (up to 99%) | nih.gov, rsc.org, scispace.com |

| Cinchona alkaloid-based amino-squaramide | Asymmetric oxa-Michael addition | α-Formyl boronic acids | Chiral β-hydroxy ketones (after conversion) | Maintained during conversion | nih.gov, rsc.org |

| Squaramide/thiourea (B124793) on a chiral scaffold | Wittig/oxa-Michael cascade | ortho-Boronic acid containing chalcones | Broad substrate scope | High | nih.gov, researchgate.net |

Chiral Catalyst Development for Asymmetric Synthesis

An enantioselective synthesis of 3-substituted benzoxaboroles has been successfully developed utilizing organocatalysts. This approach employs a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition. The key to this transformation is the use of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a squaramide or thiourea moiety. These catalysts effectively trigger the asymmetric oxa-Michael addition of the hydroxyl group of an in situ-generated ortho-boronic acid containing a chalcone. This methodology has proven to be robust, with a broad substrate scope, affording the desired chiral benzoxaboroles in good to excellent yields and with high enantioselectivities, often up to 99%. sciengine.comresearchgate.netsciengine.comacs.org

The development of these chiral amino-squaramide catalysts has been a significant breakthrough, providing a reliable method for accessing enantioenriched benzoxaboroles. The resulting chiral products can be further converted to corresponding chiral β-hydroxy ketones without any loss of enantiomeric purity, highlighting the synthetic utility of this method. sciengine.comresearchgate.net

| Catalyst Type | Reaction | Key Features | Enantioselectivity | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Based Amino-Squaramide | Intramolecular Oxa-Michael Addition | Bifunctional catalysis; broad substrate scope | Up to 99% ee | sciengine.comresearchgate.net |

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the benzoxaborole scaffold is crucial for tuning the molecule's properties. Researchers have developed various strategies to achieve regioselectivity on both the phenyl ring and the oxaborole ring.

Synthesis of Substituted Phenyl Ring Benzoxaboroles (e.g., 6-Substituted Derivatives)

The synthesis of benzoxaboroles with substituents on the phenyl ring, such as the 6-methyl derivative, often involves starting with an appropriately substituted precursor. For instance, the synthesis of 6-substituted benzoxaboroles can be achieved through a multi-step sequence starting from a commercially available substituted toluene (B28343) or aniline (B41778).

A notable example is the synthesis of 6-azidobenzoxaborole, which serves as a versatile platform for creating libraries of 6-substituted derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" strategy. The synthesis begins with the nitration of the parent benzoxaborole at the 6-position, followed by reduction of the nitro group to an amine, and subsequent conversion to the azide (B81097). acs.org This azide intermediate can then be reacted with a variety of alkynes to introduce diverse functionalities at the 6-position. acs.org

Another approach involves the borylation of an appropriately substituted aniline as a key step in the early stages of the synthesis. For example, a practical synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane has been developed starting from 2-methyl-5-nitroaniline, which features borylation of the aniline and a subsequent continuous flow hydrogenation. acs.org

Synthesis of 1- and 3-Substituted Benzoxaboroles

Substitution at the 1- and 3-positions of the oxaborole ring provides another avenue for structural diversification.

1-Substituted Benzoxaboroles: The hydroxyl group at the 1-position can undergo esterification. While simple alkyl esters are often sensitive to hydrolysis, more stable esters can be formed. For instance, reaction with ethanolamine (B43304) can form a stable ester due to the additional coordination between the boron and the amino group. sciengine.com

3-Substituted Benzoxaboroles: Several methods exist for introducing substituents at the 3-position. One common approach starts with o-formylarylboronic acids, which can react with various nucleophiles to generate 3-substituted benzoxaboroles. rsc.org Another strategy involves the reaction of protected o-formylarylboronic acids with organolithium reagents, followed by treatment with aldehydes. sciengine.comrsc.org A more direct method involves the reaction of arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid. acs.org This metal-free approach simplifies the starting materials and reduces the number of reaction steps.

Scalable Synthetic Approaches for Benzoxaborole Intermediates

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and safe synthetic routes. For benzoxaboroles, this often focuses on the synthesis of key intermediates like 2-(hydroxymethyl)phenylboronic acid and its derivatives.

These scalable routes prioritize the use of inexpensive and readily available starting materials and aim to minimize the use of hazardous reagents and purification steps like column chromatography, making them more amenable to industrial application.

Structural Elucidation and Analytical Characterization of 6 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structure of a molecule. Each technique probes different aspects of the molecular structure and provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹B)

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule and for probing the environment of other NMR-active nuclei like ¹¹B.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, a singlet for the benzylic methylene (B1212753) (–CH₂) protons, a singlet for the methyl (–CH₃) group protons, and a signal for the hydroxyl (–OH) proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the aromatic protons would confirm the substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom.

¹¹B NMR: Boron-11 NMR is crucial for boron-containing compounds. It would provide information about the coordination state and electronic environment of the boron atom. For a benzoxaborole, a single resonance would be expected, with a chemical shift characteristic of a trigonal planar or tetrahedral boronate ester, depending on solvent interactions.

Specific, experimentally-derived NMR data tables for 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol are not available in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to display key absorption bands corresponding to:

O–H stretch: A broad band, typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group.

C–H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the –CH₃ and –CH₂– groups) would appear just below 3000 cm⁻¹.

B–O stretch: A strong absorption band, typically in the 1380-1310 cm⁻¹ region, characteristic of the boronate ester linkage.

C=C stretches: Aromatic ring vibrations would be observed in the 1600-1450 cm⁻¹ region.

A data table of specific IR absorption frequencies for this compound could not be compiled from the available literature.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining its molecular weight and elemental composition.

MS: A standard mass spectrum would show the molecular ion peak [M]⁺, which would confirm the molecular weight of the compound (148.0 g/mol for the most common isotopes ¹²C, ¹H, ¹⁶O, ¹¹B). The fragmentation pattern could provide further structural clues.

High-Resolution MS (HRMS): HRMS would provide the exact mass of the molecular ion to several decimal places. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₈H₉BO₂).

Published mass spectrometry or high-resolution mass spectrometry data specifically for this compound were not found.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. If suitable crystals could be grown, this technique would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions, such as hydrogen bonding and crystal packing. Benzoxaboroles often form dimers in the solid state through hydrogen bonding between their hydroxyl groups. sciengine.com

A published crystal structure, including crystallographic data such as space group, unit cell dimensions, and atomic coordinates for this compound, is not available.

Advanced Computational Methods for Structural Elucidation

Computational chemistry provides theoretical insights that complement experimental data.

Density Functional Theory (DFT) Calculations in Support of Structural Assignment

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Predict the minimum energy conformation (optimized geometry), providing theoretical bond lengths and angles that could be compared with experimental X-ray data.

Simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra to experimental spectra can aid in signal assignment and structural confirmation.

Calculate electronic properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions, which can provide insights into the molecule's reactivity.

No specific studies reporting DFT calculations on this compound were identified in the searched literature.

Computer-Assisted 3D Structure Elucidation (CASE-3D) Methodologies

Computer-Assisted Structure Elucidation (CASE) methodologies are pivotal in modern chemistry for the unambiguous determination of molecular structures, especially for complex organic molecules. These approaches integrate data from various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with sophisticated computational algorithms to generate and rank plausible 3D structures.

For a molecule like this compound, a typical CASE-3D workflow would involve the acquisition of a comprehensive set of NMR data, including 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) spectra. This experimental data provides crucial information about the chemical environment of each atom and the connectivity between them.

The collected spectral data is then processed and input into a CASE software package. The software utilizes this information to generate a set of possible constitutional isomers. Subsequently, through-space NMR correlations, such as those from Nuclear Overhauser Effect (NOE) experiments, are used to define spatial proximities between protons. This information, combined with quantum-mechanical calculations of NMR parameters (chemical shifts and coupling constants) for the potential isomers, allows for the confident assignment of the correct 3D structure. Density Functional Theory (DFT) has become a standard method for these calculations, offering a high level of accuracy in predicting NMR parameters for a given geometry. researchgate.netrsc.org

Table 1: Illustrative Data Input for CASE-3D Analysis of this compound

| Parameter | Data Type | Purpose |

| Molecular Formula | C₈H₉BO₂ | Defines the elemental composition and constrains possible structures. |

| ¹H NMR | Chemical Shifts, Multiplicities, Coupling Constants | Provides information about the proton environments and their neighboring atoms. |

| ¹³C NMR | Chemical Shifts | Indicates the number and types of carbon atoms in the molecule. |

| ¹¹B NMR | Chemical Shift | Confirms the presence and coordination state of the boron atom. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Establishes the connectivity between atoms, revealing the carbon skeleton and the attachment of substituents. |

| NOESY/ROESY | Through-space Correlations | Provides information on the spatial proximity of atoms, which is crucial for determining the stereochemistry and conformation. |

The final step in the CASE-3D process is the comparison of the computationally predicted NMR parameters for the most plausible structures with the experimental data. The structure that shows the best correlation is then confirmed as the correct one. This integrated experimental and computational approach significantly reduces ambiguity and provides a high-confidence structural assignment. researchgate.netrsc.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For this compound, understanding its electronic properties is key to rationalizing its biological activity. Electronic structure analysis is predominantly carried out using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method for its balance of computational cost and accuracy. researchgate.netrsc.org

DFT calculations can provide a wealth of information about the electronic landscape of the molecule. Key parameters that are typically calculated include the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules, such as biological targets. researchgate.net For benzoxaboroles, the Lewis acidic nature of the boron atom plays a crucial role in their interactions, and this is a feature that is well-described by electronic structure calculations. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Benzoxaborole Scaffold

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Provides insight into the distribution of charge within the molecule and identifies potentially reactive sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Chemical Reactivity and Mechanistic Insights of 6 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol

Electronic Structure and Bonding Characteristics of the Benzoxaborole Ring System

The benzoxaborole ring is a five-membered heterocyclic system that incorporates a boron atom. This structural arrangement confers distinct electronic properties. The boron atom in its neutral state is trigonal planar and electron-deficient, possessing a vacant p-orbital. This vacancy makes the boron center a Lewis acid. The fusion of the oxaborole ring to a benzene (B151609) ring results in a conjugated system.

The introduction of a methyl group at the 6-position of the benzene ring is anticipated to influence the electronic properties of the entire molecule. The methyl group is known to be a weak electron-donating group through an inductive effect. This electron donation can slightly increase the electron density on the benzene ring, which in turn may modulate the Lewis acidity of the boron center. However, without specific computational or experimental data for 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, the precise magnitude of this effect remains speculative.

Table 1: General Bonding Parameters of the Benzoxaborole Ring

| Bond/Angle | Typical Value/Geometry |

|---|---|

| Boron Atom Geometry | Trigonal Planar (in neutral form) |

| B-O Bond Length (endocyclic) | ~1.38 Å |

| B-O Bond Length (exocyclic) | ~1.34 Å |

| B-C Bond Length | ~1.58 Å |

Note: These are representative values for the benzoxaborole class and may vary for the 6-methyl derivative.

Lewis Acidity of the Boron Center and its Coordination Chemistry

A defining characteristic of benzoxaboroles is their Lewis acidity, which is generally higher than that of their acyclic phenylboronic acid counterparts. researchgate.net This enhanced acidity is attributed to the ring strain in the five-membered oxaborole ring, which distorts the geometry around the boron atom and makes the acceptance of an electron pair more favorable to alleviate this strain. researchgate.net Upon coordination with a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles, the boron center transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.

The 6-methyl substituent is expected to have a modest impact on the Lewis acidity. As an electron-donating group, it may slightly decrease the Lewis acidity of the boron center compared to the unsubstituted benzoxaborole by increasing the electron density on the aromatic ring. The coordination chemistry of this compound would involve the formation of adducts with a variety of Lewis bases, including water, alcohols, and amines.

Reversible Covalent Interactions of the Boron Moiety

Benzoxaboroles are known for their ability to form reversible covalent bonds with molecules containing cis-diols, such as sugars and ribonucleosides. nih.gov This interaction is of significant interest in medicinal chemistry. The reaction involves the formation of a five- or six-membered cyclic boronate ester. This process is typically reversible under physiological conditions. nih.gov

Intramolecular Cyclization and Equilibrium Dynamics in Solution

In solution, this compound exists in a dynamic equilibrium with its open-chain form, 2-(hydroxymethyl)-5-methylphenylboronic acid. This intramolecular cyclization is a dehydration reaction. For the parent benzoxaborole, studies have shown that the cyclic (closed) form is strongly favored in aqueous solutions at ambient temperatures. nih.gov

The equilibrium between the closed and open forms is dynamic, with rapid interconversion. nih.gov The rate of this exchange can be influenced by temperature and the solvent system. nih.gov It is reasonable to assume that this compound also predominantly exists in the closed, cyclic form in solution, though the precise equilibrium constant has not been reported.

Table 2: Equilibrium Characteristics of Benzoxaboroles in Solution

| Feature | Description |

|---|---|

| Predominant Form | Cyclic (closed) form is generally favored |

| Equilibrium | Dynamic and rapid between closed and open forms |

Note: This describes the general behavior of benzoxaboroles.

Reactivity Profile of the Boranol (B-OH) Group

The boranol (B-OH) group in this compound is the primary site of its characteristic reactions. This hydroxyl group is acidic and can be deprotonated. The reactivity of the B-OH group is central to its ability to form esters with alcohols, particularly diols, as mentioned in section 4.3.

Furthermore, the B-OH group can undergo condensation reactions. For instance, under certain conditions, two molecules of a benzoxaborole can form a boroxine, a six-membered ring containing alternating boron and oxygen atoms, although the cyclic benzoxaborole form is generally more stable. The reactivity of the B-OH group is fundamental to the coordination and covalent interactions of the molecule.

Derivatization and Analog Development of the 6 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol Scaffold

Synthesis of Heteroelement Analogues (e.g., Benzosiloxaboroles, Benzoxadiboroles, Naphthoxastannaborinin)

The substitution of atoms within the benzoxaborole scaffold with other elements can lead to novel compounds with altered physicochemical and biological properties.

Benzosiloxaboroles: The replacement of the methylene (B1212753) group (-CH2-) at the 3-position of the benzoxaborole ring with a dimethylsilyl group (-Si(CH3)2-) affords benzosiloxaboroles. The synthesis of these silicon-containing analogs can be achieved through a multi-step process. A general approach involves the protection of a starting bromophenol, followed by ortho-lithiation and subsequent reaction with a silicon electrophile. The resulting silane (B1218182) can then undergo another lithiation and borylation sequence to introduce the boronic acid functionality, which cyclizes to form the benzosiloxaborole ring. The presence of the silicon atom can influence the electronic properties and stability of the molecule. nih.gov

Benzoxadiboroles: While the direct synthesis of a 6-methyl-benzoxadiborole was not found in the reviewed literature, the synthesis of a related naphthalene-based system, 1,3-dihydroxy-1H,3H-naphth[l,8-cd][l,2,6]oxadiborole, has been reported. nih.gov This was achieved through a bromine-lithium exchange reaction of 1,8-dibromonaphthalene (B102958) at low temperature, followed by quenching with triisopropyl borate (B1201080) and subsequent hydrolysis. nih.gov This methodology suggests a potential, though underexplored, route to benzene-based analogs.

Naphthoxastannaborinin: The synthesis of naphthoxastannaborinin, a tin-containing analog, has not been detailed in the available scientific literature, indicating it is likely a rare or synthetically challenging target.

Functional Group Transformations on the Benzoxaborole Core

The functionalization of the aromatic ring of the 6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol scaffold allows for the introduction of a wide variety of substituents, which can significantly impact the compound's biological activity. A key strategy for achieving this is through the transformation of existing functional groups.

A notable example is the derivatization at the 6-position. Starting with 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol, a series of transformations can be performed. The nitro group can be reduced to an amine, which is then converted to an azide (B81097). This 6-azido derivative serves as a versatile intermediate for further functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. acs.org This allows for the efficient synthesis of a library of 6-(1H-1,2,3-triazol-1-yl)benzoxaboroles with diverse substituents on the triazole ring. acs.org

| Starting Material | Reagents | Intermediate | Final Product |

| 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol | H2, Pd/C | 6-amino-1,3-dihydro-2,1-benzoxaborol-1-ol | 6-(1H-1,2,3-triazol-1-yl)-1,3-dihydro-2,1-benzoxaborol-1-ol derivatives |

| 6-amino-1,3-dihydro-2,1-benzoxaborol-1-ol | NaNO2, NaN3, HCl | 6-azido-1,3-dihydro-2,1-benzoxaborol-1-ol |

Development of Diverse Benzoxaborole Libraries

The ability to generate large and diverse libraries of compounds based on a common scaffold is crucial for drug discovery and structure-activity relationship (SAR) studies. The this compound scaffold is amenable to such library synthesis.

The use of the aforementioned 6-azidobenzoxaborole as a molecular platform enables the creation of extensive libraries of inhibitors. acs.org By reacting the 6-azido intermediate with a wide array of terminal alkynes, a diverse set of 1,4-disubstituted 1,2,3-triazoles can be introduced at the 6-position of the benzoxaborole core. acs.org This approach allows for systematic variation of the substituents, enabling a thorough exploration of the chemical space around the scaffold.

Below is a representative table of potential derivatives that can be synthesized using this method:

| R-group on Alkyne | Resulting 6-Substituent |

| Phenyl | 6-(4-phenyl-1H-1,2,3-triazol-1-yl) |

| 4-Fluorophenyl | 6-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl) |

| Propargyl alcohol | 6-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) |

| Cyclohexyl | 6-(4-cyclohexyl-1H-1,2,3-triazol-1-yl) |

| tert-Butyl | 6-(4-(tert-butyl)-1H-1,2,3-triazol-1-yl) |

Stereochemical Control in Derivatization Reactions

While specific examples of stereochemical control in the derivatization of a pre-existing this compound scaffold are not extensively reported, the broader field of benzoxaborole synthesis has seen significant advances in controlling stereochemistry.

An important area of research has been the enantioselective synthesis of 3-substituted benzoxaboroles. nih.govrsc.org In these syntheses, a chiral center is introduced at the 3-position of the benzoxaborole ring. One successful approach involves an intramolecular oxa-Michael addition of a hydroxyl group to an in situ-generated ortho-boronic acid containing a chalcone (B49325) moiety. nih.govrsc.org This reaction can be catalyzed by cinchona alkaloid-based chiral amino-squaramide organocatalysts, leading to the formation of the desired benzoxaboroles with high enantioselectivity. nih.govrsc.org

This demonstrates that stereochemical control is achievable in the synthesis of the benzoxaborole core, which is a critical consideration for the development of chiral derivatives with potentially distinct biological activities. The principles of asymmetric catalysis could potentially be applied to derivatization reactions on the 6-methyl scaffold in the future.

Applications of 6 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Scaffold and Building Block

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol serves as a versatile scaffold and building block in organic synthesis. researchgate.net Organic building blocks are fundamental organic molecules that provide the basic components for the synthesis of more complex molecular architectures. sigmaaldrich.commsesupplies.com The benzoxaborole core is a prominent scaffold for further functionalization, with the amino and hydroxymethyl groups being particularly useful for elaboration or conjugation to other bioactive molecules. researchgate.net

The utility of benzoxaboroles as building blocks is underscored by their application in medicinal chemistry and the synthesis of combinatorial compound libraries. enamine.net The ability to introduce various substituents onto the benzoxaborole ring system allows for the systematic modification of a molecule's properties. For instance, the synthesis of amino- and hydroxymethyl-substituted benzoxaboroles has been developed, highlighting the adaptability of this scaffold. researchgate.net The key step in such syntheses often involves the early incorporation of the boron atom through borylation of an appropriate precursor, followed by elaboration to the final product. researchgate.net This strategic approach facilitates the preparation of a diverse library of benzoxaborole derivatives for various applications.

Applications in Catalysis (e.g., Enantioselective Catalysis, Direct Activation of Alcohols and Diols)

The boron center in this compound and related structures plays a crucial role in their catalytic activity. Boronic acids and their derivatives have emerged as powerful, metal-free catalysts for the activation of alcohols and diols. nih.gov A general benzoxazaborine scaffold has been reported for the development of catalysts that can achieve both nucleophilic and electrophilic activation of alcohols under ambient conditions. nih.gov This divergent reactivity is demonstrated in the selective monophosphorylation of vicinal diols and the reductive deoxygenation of π-activated alcohols and ketones. nih.gov

In the realm of enantioselective catalysis, chiral boron-containing heterocycles are of significant interest. While specific examples for the 6-methyl derivative are not detailed, the broader class of benzoxaboroles has been synthesized enantioselectively. nih.gov An unprecedented enantioselective synthesis of 3-substituted benzoxaboroles has been achieved using chiral bifunctional organocatalysts, with enantioselectivities reaching up to 99%. nih.govresearchgate.net This methodology involves a Wittig reaction followed by an enantioselective oxa-Michael addition of the hydroxyl group attached to the boronic acid. nih.gov Chiral 1,3,2-oxazaborolidines, a related class of boron heterocycles, have also been successfully employed as catalysts in enantioselective photochemical reactions. nih.gov These examples highlight the potential of the benzoxaborole scaffold in the development of novel asymmetric catalytic systems.

Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and organoboron compounds are key participants in this transformation. kyushu-u.ac.jpnih.gov Benzoxaboroles can be both the product of and a participant in such reactions. The synthesis of functionalized benzoxaboroles can be achieved through palladium-catalyzed cross-coupling reactions.

The stability and reactivity of the boronic acid moiety are critical for the success of the Suzuki-Miyaura reaction. While the base required for the transmetalation step can sometimes lead to undesired side reactions like protodeborylation, various strategies have been developed to overcome this limitation. kyushu-u.ac.jp For instance, a base-free Suzuki-Miyaura cross-coupling has been established using Lewis acid-mediated transmetalation. kyushu-u.ac.jp Furthermore, reaction conditions have been optimized for challenging heteroaryl-heteroaryl couplings by employing neopentyl heteroarylboronic esters and anhydrous conditions with the addition of trimethyl borate (B1201080) to enhance reaction rates. nih.gov These advancements in cross-coupling chemistry expand the utility of boronic acid derivatives, including this compound, in the synthesis of complex organic molecules.

| Reaction Type | Role of Benzoxaborole Derivative | Key Features |

| Suzuki-Miyaura Cross-Coupling | Organoboron Reagent | Formation of C-C bonds, mild reaction conditions. nih.gov |

| Base-Free Suzuki-Miyaura | Organoboron Reagent | Avoids base-sensitive substrates and protodeborylation. kyushu-u.ac.jp |

| Heteroaryl-Heteroaryl Coupling | Organoboron Reagent | Enables coupling of complex heterocyclic systems. nih.gov |

Applications in Supramolecular Chemistry and Molecular Recognition

A defining feature of the benzoxaborole moiety is its ability to reversibly bind with diols to form stable five-membered boronate esters. This interaction is the basis for its application in supramolecular chemistry and molecular recognition. researchgate.netnih.gov The Lewis acidic nature of the boron atom allows it to act as a chemical receptor for polyhydroxy compounds, including biologically important molecules like saccharides. researchgate.net

This recognition capability is highly specific, enabling the differentiation of various saccharides based on the arrangement of their hydroxyl groups. nih.gov The binding affinity is also pH-dependent, which allows for controlled association and dissociation. This property has been exploited in the development of sensors for saccharides and other diol-containing analytes. The 1,2-benzenediol (catechol) moiety, present in neurotransmitters like dopamine, is another key target for molecular recognition by boronic acids. nih.gov The 6-methyl group on the benzoxaborole ring can modulate the electronic properties and steric environment of the boron center, thereby fine-tuning its binding affinity and selectivity for specific guest molecules.

Integration into Dynamic Covalent Chemistry (e.g., Hydrogel Formation via Benzoxaborole-Catechol Chemistry)

The reversible formation of boronate esters from benzoxaboroles and diols is a prime example of dynamic covalent chemistry. nih.gov This reversible covalent bonding has been harnessed to create dynamic materials, such as self-healing hydrogels. nih.gov Hydrogels formed through the complexation of a multifunctional catechol polymer with a bifunctional boronic acid exhibit pH-responsive behavior. nih.gov

Under basic aqueous conditions, the benzoxaborole moiety reacts with catechol groups to form tetrahedral boronate esters, leading to the formation of a three-dimensional polymer network and subsequent gelation. nih.gov This process is reversible; a decrease in pH leads to the dissociation of the boronate-catechol complex, resulting in a gel-to-sol transition. nih.gov This dynamic nature imparts self-healing properties to the hydrogel. The integration of the this compound unit into polymer structures can, therefore, be used to create "smart" materials that respond to environmental stimuli.

| Material Type | Dynamic Bond | Stimulus for Reversibility | Key Property |

| Hydrogel | Boronate Ester | pH | Self-healing, pH-responsive. nih.gov |

Potential Applications in Advanced Materials

The unique properties of this compound open up possibilities for its use in a variety of advanced materials. The applications in dynamic covalent chemistry for creating self-healing and stimuli-responsive hydrogels are a significant area of potential. nih.gov These materials could find use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Furthermore, the molecular recognition capabilities of the benzoxaborole moiety could be exploited in the design of sensors and separation systems. By incorporating this compound into a polymer matrix, materials could be developed for the selective capture and release of saccharides or other diol-containing molecules. The ability to tune the properties of the benzoxaborole through substitution on the aromatic ring provides a pathway to tailor these materials for specific applications. The continued exploration of the chemistry of this compound is expected to lead to the development of new and innovative advanced materials with a wide range of functionalities.

Q & A

Q. What are the optimal synthetic routes for 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis of benzoxaboroles typically involves cyclization of ortho-substituted phenolic precursors with boron reagents. For the methyl-substituted derivative, a common approach includes:

- Using 5-methyl-2-hydroxybenzoic acid as a starting material, followed by boronation with boric acid or trimethyl borate under reflux conditions.

- Critical parameters: Maintain reaction temperatures between 80–100°C to avoid side reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product with >95% purity .

- Yield optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of boron sources to phenolic precursors (1.2:1 molar ratio recommended) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the methyl group (δ ~2.3 ppm for CH) and the benzoxaborole ring protons (δ 6.8–7.5 ppm for aromatic protons). NMR can verify boron incorporation (δ ~30 ppm for tetrahedral boron) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 254 nm. A mobile phase of acetonitrile/water (70:30 v/v) is effective for assessing purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak ([M+H] at m/z 164.1) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl vs. fluoro) on the benzoxaborole ring influence its biological activity and crystal packing?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability compared to electron-withdrawing substituents like fluorine. For example, fluoro-substituted analogs (e.g., 5-fluoro derivatives) show altered hydrogen-bonding interactions in crystal lattices, which may reduce solubility .

- Crystallography : Single-crystal X-ray diffraction reveals that the methyl group induces steric effects, altering intermolecular hydrogen bonds (O–H···O and C–H···O interactions). Compare with fluorinated analogs, where fluorine participates in C–H···F interactions, leading to denser crystal packing .

Q. What strategies can be employed to resolve contradictions in reported bioactivity data for benzoxaborole derivatives?

- Methodological Answer :

- Standardized Assays : Replicate bioactivity studies (e.g., antifungal or antiparasitic assays) under controlled conditions (pH, temperature, and solvent composition) to minimize variability.

- Structural Validation : Confirm compound identity and purity via crystallography (e.g., unit cell parameters) and spectroscopic methods before testing .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents on boron’s Lewis acidity, which correlates with enzyme inhibition (e.g., β-lactamase or CYP51 targets) .

Q. How can hydrogen-bonding interactions in the crystal structure of this compound inform its stability and reactivity?

- Methodological Answer :

- Crystal Engineering : Analyze X-ray diffraction data to identify key hydrogen bonds (e.g., O–H···O between hydroxyl groups and adjacent molecules). These interactions stabilize the solid-state structure and may influence dissolution rates .

- Reactivity Predictions : Strong intramolecular O–H···B interactions in the solid state suggest reduced boron reactivity toward nucleophiles. Test reactivity in solution via kinetic studies with model nucleophiles (e.g., hydroxide ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.